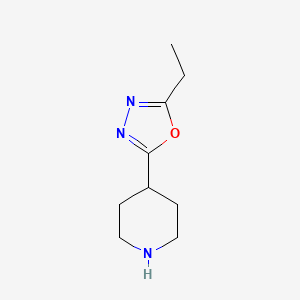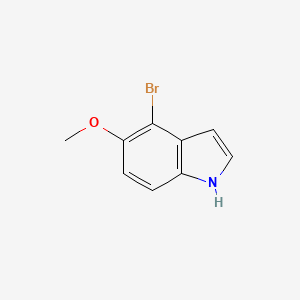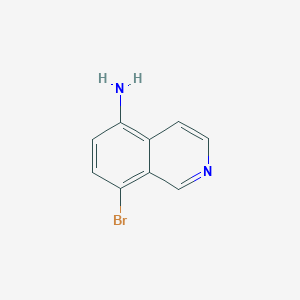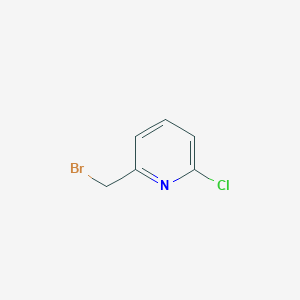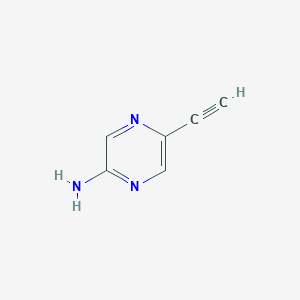
1-Bromo-4-(but-1-en-2-yl)benzene
Übersicht
Beschreibung
“1-Bromo-4-(but-1-en-2-yl)benzene” is a chemical compound with the molecular formula C10H11Br . It is also known by other names such as “1-bromo-4-but-1-en-2-ylbenzene” and "Benzene, 1-bromo-4-(1-methylenepropyl)" .
Synthesis Analysis
The synthesis of benzene derivatives like “1-Bromo-4-(but-1-en-2-yl)benzene” typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(but-1-en-2-yl)benzene” consists of a benzene ring with a bromine atom (Br) and a but-1-en-2-yl group attached to it . The exact mass of the molecule is 210.00441 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(but-1-en-2-yl)benzene” include a molecular weight of 211.10 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Bromo-4-(but-1-en-2-yl)benzene is a versatile compound in organic synthesis. It serves as a precursor for various organic reactions, including coupling reactions like the Suzuki and Stille reactions, which are pivotal in constructing complex molecules . Its vinyl bromide group is particularly reactive, making it suitable for Heck reactions, a type of palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Pharmaceuticals
In the pharmaceutical industry, this compound can be utilized to synthesize intermediates for active pharmaceutical ingredients (APIs). The bromine atom in 1-Bromo-4-(but-1-en-2-yl)benzene is a good leaving group, which is beneficial in nucleophilic substitution reactions that are commonly used to create a wide range of therapeutic compounds .
Material Science
The compound’s ability to undergo polymerization makes it valuable in material science. It can be used to create new polymeric materials with potential applications in creating novel plastics or resins with specific properties, such as increased strength or chemical resistance .
Chemical Research
Researchers use 1-Bromo-4-(but-1-en-2-yl)benzene to study various chemical processes, including free radical reactions and mechanisms of bromination . It’s also used in the study of benzylic reactivity, which is crucial for understanding the behavior of benzene derivatives in different chemical environments.
Industrial Applications
In industrial settings, this compound can be used as a building block for the synthesis of larger, more complex compounds. Its reactivity with other organic molecules can lead to the production of specialty chemicals used in various industries, from agriculture to manufacturing .
Environmental Applications
While direct environmental applications of 1-Bromo-4-(but-1-en-2-yl)benzene are not widely reported, its derivatives could be explored for environmental remediation technologies, such as the synthesis of compounds capable of breaking down pollutants or acting as sensors for hazardous substances .
Eigenschaften
IUPAC Name |
1-bromo-4-but-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGATWDYVVSRVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623100 | |
| Record name | 1-Bromo-4-(but-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(but-1-en-2-yl)benzene | |
CAS RN |
42427-51-0 | |
| Record name | 1-Bromo-4-(but-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)
